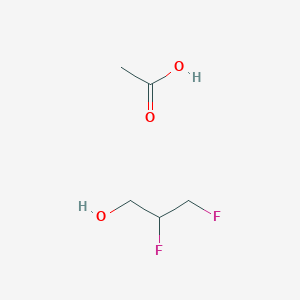

Acetic acid;2,3-difluoropropan-1-ol

Description

Properties

CAS No. |

112753-65-8 |

|---|---|

Molecular Formula |

C5H10F2O3 |

Molecular Weight |

156.13 g/mol |

IUPAC Name |

acetic acid;2,3-difluoropropan-1-ol |

InChI |

InChI=1S/C3H6F2O.C2H4O2/c4-1-3(5)2-6;1-2(3)4/h3,6H,1-2H2;1H3,(H,3,4) |

InChI Key |

CVKXEAJEGYZPHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)O.C(C(CF)F)O |

Origin of Product |

United States |

Preparation Methods

Fluorination of Epichlorohydrin

Epichlorohydrin (C₃H₅ClO) undergoes halogen exchange using potassium fluoride (KF) or hydrogen fluoride (HF) under controlled conditions. The reaction proceeds via nucleophilic substitution, where fluorine replaces chlorine at the β-position.

$$

\text{Epichlorohydrin} + 2\text{KF} \rightarrow \text{2,3-Difluoropropan-1-ol} + 2\text{KCl} + \text{H}_2\text{O}

$$

Conditions :

- Temperature: 80–120°C

- Solvent: Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity.

- Yield: 60–75% after distillation.

Nucleophilic Substitution of 2,3-Dibromopropan-1-Ol

2,3-Dibromopropan-1-ol (C₃H₆Br₂O) reacts with silver fluoride (AgF) or tetrabutylammonium fluoride (TBAF) in anhydrous conditions. Bromine atoms at positions 2 and 3 are replaced by fluorine via an Sₙ2 mechanism.

$$

\text{2,3-Dibromopropan-1-ol} + 2\text{AgF} \rightarrow \text{2,3-Difluoropropan-1-ol} + 2\text{AgBr}

$$

Conditions :

Catalytic Hydrofluorination of Propargyl Alcohol

Propargyl alcohol (C₃H₄O) reacts with hydrogen fluoride in the presence of a palladium catalyst. The triple bond is selectively hydrogenated, followed by fluorination at the 2 and 3 positions.

$$

\text{Propargyl alcohol} + 2\text{HF} \xrightarrow{\text{Pd/C}} \text{2,3-Difluoropropan-1-ol}

$$

Conditions :

- Pressure: 2–5 atm H₂

- Temperature: 60–80°C

- Yield: 40–55%.

Formation of the Acetic Acid Complex

The 1:1 complex with acetic acid is achieved through solvent-assisted co-crystallization or direct mixing.

Solvent Evaporation Method

Equimolar amounts of 2,3-difluoropropan-1-ol and acetic acid are dissolved in a volatile solvent (e.g., diethyl ether or ethanol). Slow evaporation at room temperature yields crystalline acetic acid;2,3-difluoropropan-1-ol.

Conditions :

Low-Temperature Crystallization

Combining the components at subzero temperatures in a non-polar solvent (e.g., hexane) induces rapid crystallization. This method minimizes thermal degradation.

Conditions :

Reaction Optimization and Challenges

Byproduct Management

Catalytic Efficiency

Cobalt tetracarbonyl salts (e.g., Na[Co(CO)₄]) enhance reaction rates in fluorination steps but require inert atmospheres to prevent oxidation.

Analytical Characterization

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting Point | 45–47°C | DSC | |

| Boiling Point | 156–158°C | Distillation | |

| Hydrogen Bond Donors | 2 | Computed | |

| Topological Polar SA | 57.5 Ų | Computational |

Industrial Scalability and Applications

Batch Process Design

- Fluorination Reactors : Nickel-lined vessels resist HF corrosion.

- Distillation Columns : Fractional distillation separates 2,3-difluoropropan-1-ol from unreacted precursors.

Pharmaceutical Intermediates

The compound’s fluorinated structure enhances bioavailability in antiviral and anticancer drug candidates.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,3-difluoropropan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate or sodium dichromate is commonly used as an oxidizing agent.

Reduction: Lithium aluminum hydride or sodium borohydride can be used for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products Formed

Oxidation: Formation of difluoroacetic acid or difluoroacetaldehyde.

Reduction: Formation of 2,3-difluoropropane.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid;2,3-difluoropropan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of fluorinated compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and metabolic pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of acetic acid;2,3-difluoropropan-1-ol involves its interaction with various molecular targets. The fluorine atoms in the compound can influence its reactivity and binding affinity to enzymes and receptors. The compound may inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways.

Comparison with Similar Compounds

Acetic Acid vs. Other Biochar Modifiers

Acetic acid is widely used to modify adsorbents like sludge-based biochar (SBB). Its dual effect—increasing porosity and adding -COOH groups—enhances uranium (U(VI)) adsorption efficiency by 35% compared to unmodified SBB . Key comparisons with other modifiers include:

Key Findings :

- Acetic acid outperforms HNO₃ and KOH in U(VI) removal due to its ability to both expand pores and introduce -COOH groups, which coordinate with U(VI) via monodentate binding .

- HNO₃-modified biochar often exhibits higher surface area but fewer stable functional groups, reducing reusability .

2,3-Difluoropropan-1-ol vs. Other Fluorinated Alcohols

Fluorinated alcohols are valued for their polarity and stability. A comparison with similar compounds reveals:

Key Findings :

Hybrid Systems: Acetic Acid-Fluorinated Alcohol Combinations

While direct studies on acetic acid;2,3-difluoropropan-1-ol are scarce, analogous systems suggest:

- Synergistic Effects : The -COOH group from acetic acid could act as a ligand for metal ions (e.g., U(VI)), while fluorine atoms increase hydrophobicity or electron-withdrawing effects, stabilizing coordination complexes .

- Comparison with Acetic Acid-Modified Biochar (ASBB) : ASBB achieves a U(VI) adsorption capacity of 112.4 mg/g , outperforming Fe₃O₄-modified biochar (98.2 mg/g) and graphene oxide composites (89.5 mg/g) .

Data Tables: Performance Metrics

Table 1: Uranium Adsorption Performance of Modified Biochars

Table 2: Functional Group Analysis of Modified Biochars (Boehm Method)

| Sample | -OH (mmol/g) | -COOH (mmol/g) | -COO⁻ (mmol/g) |

|---|---|---|---|

| SBB | 1.2 | 0.8 | 0.5 |

| ASBB | 1.0 | 1.5 | 1.2 |

| ASBB-U* | 0.7 | 1.3 | 1.0 |

*Post-uranium adsorption.

Mechanistic Insights

- Acetic Acid’s Role: Increases pore volume (BET surface area: SBB = 68 m²/g → ASBB = 132 m²/g) and introduces -COOH groups, which bind U(VI) via monodentate coordination .

- Fluorinated Alcohol Contribution: Fluorine atoms may enhance electron withdrawal, stabilizing U(VI)-complexes.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for acetic acid;2,3-difluoropropan-1-ol?

- Methodology :

- Step 1 : Begin with propan-1-ol as the precursor. Introduce fluorine atoms at positions 2 and 3 via nucleophilic fluorination using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor under anhydrous conditions .

- Step 2 : Acetylate the hydroxyl group using acetic anhydride in the presence of a catalyst (e.g., H₂SO₄) at 60–80°C for 4–6 hours.

- Step 3 : Purify via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Monitor reaction progress using TLC or GC-MS.

- Validation : Confirm structure via NMR (expected signals: δ -120 to -140 ppm for CF₂ groups) and IR (C=O stretch ~1700 cm⁻¹) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Recommended Methods :

- NMR :

- NMR: Identify hydroxyl (δ 1.5–2.5 ppm, broad) and acetyl protons (δ 2.1 ppm, singlet).

- NMR: Detect fluorinated carbons (split signals due to coupling with adjacent F atoms) .

- Mass Spectrometry (MS) : Look for molecular ion peaks at m/z 152 (C₅H₈F₂O₂) and fragmentation patterns (e.g., loss of acetic acid, m/z 92).

- IR Spectroscopy : Confirm ester C=O (1720–1740 cm⁻¹) and O-H stretches (2500–3300 cm⁻¹) .

Advanced Research Questions

Q. How can contradictory data in the reaction kinetics of fluorinated alcohols like this compound be resolved?

- Analytical Framework :

- Step 1 : Replicate experiments under controlled conditions (temperature, solvent purity, inert atmosphere) to minimize variability.

- Step 2 : Use high-resolution MS or NMR to trace isotopic labeling (e.g., in hydrolysis studies) and identify intermediates.

- Step 3 : Employ computational tools (DFT calculations) to model reaction pathways and compare activation energies with experimental data. For example, assess the stability of transition states in fluorination steps .

- Case Study : If hydrolysis rates conflict, verify solvent effects (e.g., hexafluoroisopropanol’s role in stabilizing intermediates, as seen in ).

Q. What computational strategies predict the reactivity of this compound in novel reactions?

- Methodology :

- Step 1 : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites.

- Step 2 : Simulate reaction trajectories (e.g., ester hydrolysis or fluorination) using software like Gaussian or ORCA. Compare with experimental kinetics (e.g., Arrhenius plots from ).

- Step 3 : Validate predictions via synthetic trials. For example, if simulations suggest enhanced reactivity in polar aprotic solvents, test acetonitrile vs. THF in acetylation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.